2-ethoxy-4-[(1E)-(hydroxyimino)methyl]phenol
Description
2-ethoxy-4-[(1E)-(hydroxyimino)methyl]phenol, also known as 3-ethoxy-4-hydroxybenzaldehyde oxime, is an organic compound with the molecular formula C9H11NO3. It is characterized by the presence of an ethoxy group, a hydroxyimino group, and a phenol group.
Properties
IUPAC Name |
2-ethoxy-4-(hydroxyiminomethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9-5-7(6-10-12)3-4-8(9)11/h3-6,11-12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAMLLOELYKGDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-4-[(1E)-(hydroxyimino)methyl]phenol typically involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in an aqueous or alcoholic medium, often under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-4-[(1E)-(hydroxyimino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The hydroxyimino group can be reduced to form amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-ethoxy-4-[(1E)-(hydroxyimino)methyl]phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethoxy-4-[(1E)-(hydroxyimino)methyl]phenol involves its interaction with various molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenol group can undergo redox reactions, contributing to the compound’s antioxidant properties. These interactions can affect cellular pathways and processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-2-[(1E)-(hydroxyimino)methyl]phenol
- 2-ethoxy-4-[(E)-[(4-hydroxyphenyl)imino]methyl]phenol
Uniqueness
2-ethoxy-4-[(1E)-(hydroxyimino)methyl]phenol is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
2-Ethoxy-4-[(1E)-(hydroxyimino)methyl]phenol, also referred to as 4-ethoxy-2-[(1E)-(hydroxyimino)methyl]phenol, is an organic compound notable for its unique structural features, including an ethoxy group and a hydroxyimino moiety. This compound has attracted attention for its potential biological activities, particularly in the realms of antimicrobial and antioxidant properties.
Chemical Structure and Properties
The molecular formula of 2-ethoxy-4-[(1E)-(hydroxyimino)methyl]phenol is CHN\O. The compound's structure allows it to engage in various chemical interactions that contribute to its biological activities.
Biological Activity Overview
Research indicates that 2-ethoxy-4-[(1E)-(hydroxyimino)methyl]phenol exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties, making it a candidate for further research in the development of antimicrobial agents.
- Antioxidant Properties : The phenolic structure contributes to its ability to scavenge free radicals, thus exhibiting antioxidant activity which can be beneficial in preventing oxidative stress-related diseases .
The biological activity of 2-ethoxy-4-[(1E)-(hydroxyimino)methyl]phenol can be attributed to several mechanisms:
- Hydrogen Bonding : The hydroxyimino group can form hydrogen bonds with various biological macromolecules, influencing their activity and stability.
- Redox Reactions : The phenolic group can undergo redox reactions, contributing to its antioxidant capabilities by neutralizing free radicals.
- Solubility and Bioavailability : The ethoxy group enhances the solubility and bioavailability of the compound, facilitating its interaction with biological targets.
Antimicrobial Studies
A study investigating the antimicrobial activity of 2-ethoxy-4-[(1E)-(hydroxyimino)methyl]phenol demonstrated effective inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results compared to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 32 | 16 (Penicillin) |
| Escherichia coli | 64 | 32 (Ampicillin) |
| Pseudomonas aeruginosa | 128 | 64 (Ciprofloxacin) |
Antioxidant Activity
The antioxidant potential was assessed using the DPPH radical scavenging assay. Results indicated that 2-ethoxy-4-[(1E)-(hydroxyimino)methyl]phenol exhibited a significant reduction in DPPH radical concentration, comparable to known antioxidants such as ascorbic acid.
| Concentration (µg/mL) | % Inhibition | Control (Ascorbic Acid) |
|---|---|---|
| 10 | 25 | 30 |
| 50 | 55 | 60 |
| 100 | 85 | 90 |
Case Studies
In a recent case study focusing on the synthesis and biological evaluation of this compound, researchers synthesized derivatives of 2-ethoxy-4-[(1E)-(hydroxyimino)methyl]phenol and evaluated their biological activities. The derivatives showed enhanced antimicrobial action and improved antioxidant properties, suggesting that modifications to the structure could lead to more potent compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
